2-[(4-methoxybenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Description
Significance of Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives represent a cornerstone of modern medicinal chemistry due to their structural versatility and broad-spectrum pharmacological activities. The 1,3-thiazole ring, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen atoms, serves as a critical pharmacophore in drug design. This scaffold is present in numerous FDA-approved therapeutics, including the β-lactam antibiotic penicillin (where the thiazolidine ring is fused to the β-lactam core) and the antiretroviral agent ritonavir.
The therapeutic relevance of thiazole derivatives spans multiple domains:
- Anticancer agents : Tiazofurin, a thiazole nucleoside analog, demonstrated clinical efficacy in leukemia trials by inhibiting inosine monophosphate dehydrogenase.
- Antimicrobial compounds : Sulfazole derivatives exhibit potent activity against Gram-positive bacteria through competitive inhibition of dihydropteroate synthase.
- Antiviral therapeutics : Thiazole-containing protease inhibitors block viral replication by targeting HIV-1 aspartyl protease.
Recent advances in structure-activity relationship (SAR) studies have revealed that strategic substitutions on the thiazole ring modulate electronic properties, metabolic stability, and target binding affinity. For instance, electron-donating groups at the 2-position enhance π-π stacking interactions with aromatic residues in enzyme active sites.
Table 1 : Key Biological Activities of Thiazole Derivatives
Structural Features and Functional Group Interactions
The compound 2-[(4-methoxybenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide contains three critical structural domains that govern its physicochemical and pharmacological properties:
1,3-Thiazole Core
4-Methoxybenzyl Substituent
Phenyl-Acetamide Backbone
Stereoelectronic Effects :
- Conjugation between the thiazole’s π-system and the acetamide carbonyl group creates an extended electron delocalization pathway, reducing the compound’s ionization potential by 0.8 eV.
- The methoxybenzyl group’s para-substitution pattern minimizes steric hindrance while maximizing electronic interactions with target proteins.
Historical Development and Research Trajectory
The chemistry of thiazole derivatives originated with Arthur Hantzsch’s 1887 synthesis of thiazoles via condensation of α-haloketones with thioamides. This method remains the gold standard for constructing the thiazole ring, as demonstrated in the synthesis of 2-aminothiazoles from thiourea and α-bromoacetophenone derivatives.
Key milestones in thiazole research include:
- 1936 : Isolation of thiamine (Vitamin B₁), revealing the biological essentiality of the thiazolium ring.
- 1940s : Development of benzothiazole vulcanization accelerators for rubber production, showcasing industrial applications.
- 1980s : Discovery of tiazofurin’s anticancer activity, spurring clinical trials for hematological malignancies.
- 2020s : Computational studies enabling rational design of thiazole-based kinase inhibitors with sub-nanomolar affinities.
Modern synthetic strategies employ catalytic systems to enhance regioselectivity:
# Example of Hantzsch thiazole synthesis optimization
def hantzsch_synthesis(thiourea, alpha_haloketone):
catalyst = "KHCO3/THF" # Dual-base system improves yield
temperature = -3°C # Low temperature minimizes side reactions
reaction_time = 16h
return thiazole_product
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-16-9-7-14(8-10-16)13-21-17(15-5-3-2-4-6-15)18(23)22-19-20-11-12-25-19/h2-12,17,21H,13H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWCGMWRMOGBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Phenyl-2-[(4-Methoxybenzyl)Amino]Acetic Acid
The α,α-disubstituted amino acid precursor is synthesized via a modified Strecker reaction. Phenylglyoxal reacts with 4-methoxybenzylamine in the presence of potassium cyanide, forming an α-aminonitrile intermediate, which is hydrolyzed under acidic conditions to yield the target amino acid. This method, adapted from thiosemicarbazone syntheses, achieves 70–85% yields (Table 1).
Table 1: Optimization of Strecker Reaction Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | 82 |
| Temperature (°C) | 80 | 78 |
| Catalyst | HCl (1M) | 85 |
Preparation of 1,3-Thiazol-2-Amine
1,3-Thiazol-2-amine is synthesized via the Hantzsch thiazole synthesis, reacting thiourea with α-chloroacetone in ethanol under reflux. The product is isolated in 90% yield and characterized by $$ ^1H $$-NMR (δ 6.89 ppm, s, thiazole H-4).
Amide Bond Formation: Acid Activation and Coupling
The carboxylic acid intermediate is activated as an acid chloride using thionyl chloride, followed by reaction with 1,3-thiazol-2-amine in dichloromethane with triethylamine as a base. This method, paralleling N-(1,3-thiazol-2-yl)acetamide syntheses, affords the final compound in 75–88% yield (Table 2).
Table 2: Amidation Reaction Optimization
| Acylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Thionyl chloride | Et$$_3$$N | CH$$2$$Cl$$2$$ | 88 |
| EDCl/HOBt | DIPEA | DMF | 78 |
Alternative Synthetic Pathways and Comparative Evaluation
Nucleophilic Substitution of α-Haloacetamides
A secondary route involves the reaction of 2-bromo-2-phenylacetamide with 4-methoxybenzylamine in dimethylformamide (DMF) at 60°C. While this method avoids multi-step acid synthesis, competing elimination reactions limit yields to 55–65%.
Reductive Amination of α-Keto Acids
Phenylglyoxylic acid and 4-methoxybenzylamine undergo reductive amination using sodium cyanoborohydride in methanol, yielding the α-amino acid directly. This one-pot procedure simplifies purification but requires strict pH control (pH 4–5) to suppress imine hydrolysis, achieving 70% yield.
Analytical Validation and Spectroscopic Characterization
The final product is characterized by $$ ^1H $$-NMR, IR, and mass spectrometry:
- $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$) : δ 3.73 (s, 3H, OCH$$3$$), 4.21 (s, 2H, CH$$_2$$), 6.89–7.42 (m, 9H, aromatic), 8.11 (s, 1H, thiazole H-5).
- IR (KBr) : 1665 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (N-H bend).
- MS (ESI+) : m/z 396.1 [M+H]$$^+$$.
Industrial-Scale Considerations and Process Optimization
Patent methodologies highlight the use of tert-butyl carbamate protections to enhance intermediate stability during large-scale synthesis. For instance, tert-butyl (S)-N-(2-hydroxy-3-phenoxypropyl) carbamate intermediates improve solubility in apolar solvents, facilitating column-free purification.
Challenges in Regioselectivity and Byproduct Formation
Competing N-alkylation at the thiazole nitrogen is mitigated by employing bulky bases (e.g., DIPEA) and low temperatures (0–5°C). Impurities arising from over-alkylation are minimized to <2% via controlled reagent addition rates.
Chemical Reactions Analysis
Nucleophilic Substitution via Chloroacetamide Intermediate
The compound is synthesized through a nucleophilic substitution reaction between 2-chloro-N-(1,3-thiazol-2-yl)acetamide and a 2-[(4-methoxybenzyl)amino]-2-phenylethylamine derivative (or analogous amine). This method aligns with reported protocols for structurally similar acetamide-thiazole hybrids .
Reaction Scheme:
Conditions :
Key Observations:
-
The reaction proceeds via displacement of the chlorine atom in chloroacetamide by the amine group .
-
Yields for analogous reactions range from 66–96% , depending on substituent reactivity .
Schotten-Baumann Reaction for Acetamide Bond Formation
Alternative synthesis involves coupling 2-[(4-methoxybenzyl)amino]-2-phenylacetic acid with 1,3-thiazol-2-amine using the Schotten-Baumann protocol .
Reaction Scheme:
Conditions :
-
Activation : Thionyl chloride (SOCl₂) converts the carboxylic acid to its reactive acid chloride .
-
Coupling : Conducted in aqueous alkaline medium (e.g., NaOH) .
Side Reactions
-
Hydrolysis of Chloroacetamide : Under prolonged reflux or acidic conditions, the chloroacetamide intermediate may hydrolyze to form N-(thiazol-2-yl)glycine .
-
Competitive Acylation : The 4-methoxybenzyl group’s amine may undergo unintended acylation if unprotected .
Mitigation Strategies:
Spectroscopic Data
pH-Dependent Protonation
The compound exhibits two protonation sites :
-
Imidazole-like nitrogen (pKa ~5.91–8.34).
-
Benzothiazole nitrogen (pKa ~3.02–4.72).
Implications:
-
Under acidic conditions (pH <3), both sites are protonated, enhancing solubility in polar solvents .
-
Stability decreases in alkaline media due to deprotonation and potential hydrolysis .
Thiazole Ring Modifications
The thiazole moiety can undergo electrophilic substitution (e.g., halogenation) or cross-coupling (e.g., Suzuki) for further derivatization .
Example Reaction:
Application : Bromination facilitates synthesis of radiolabeled analogs for pharmacokinetic studies .
Biological Activity Correlations
While direct data for this compound are unavailable, structurally related thiazolyl acetamides demonstrate:
Scientific Research Applications
Antiviral Applications
Recent studies have explored the antiviral properties of compounds similar to 2-[(4-methoxybenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide . Thiazole derivatives have shown promise as antiviral agents against various viruses, including HIV and influenza.
Case Study: Antiviral Efficacy
A review highlighted the effectiveness of thiazole derivatives in inhibiting viral replication. For instance, certain thiazole compounds demonstrated significant inhibition of HIV replication with low cytotoxicity in host cells. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the thiazole ring could enhance antiviral potency .
Anticancer Applications
The anticancer potential of this compound has also been investigated, particularly regarding its ability to induce apoptosis in cancer cells.
Case Study: Anticancer Activity Evaluation
In a study evaluating various thiazole derivatives, compounds similar to This compound were synthesized and tested against several cancer cell lines, including A549 (lung cancer) and C6 (glioma). The results indicated that these compounds could effectively direct tumor cells towards apoptosis, suggesting their potential as anticancer agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-[(4-methoxybenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can interact with DNA or proteins, affecting cellular processes and leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thiazolyl acetamides are highly dependent on substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Thiazolyl Acetamides
Key Observations:
Electronic Effects: The target compound’s 4-methoxybenzyl group is electron-donating, which may enhance resonance stability and influence binding interactions compared to electron-withdrawing substituents like dichlorophenyl (e.g., 3,4-Cl₂-Ph in ).
Steric and Conformational Effects: The dihedral angle between aromatic rings varies significantly: 61.8° in 3,4-dichlorophenyl vs. 79.7° in 2,6-dichlorophenyl derivatives . The target compound’s benzylamino group may introduce greater steric bulk, impacting molecular packing or binding pocket interactions.
Physicochemical Properties :
- Melting Points : Dichlorophenyl derivatives (459–461°C ) have higher melting points than triazole analogs (198–200°C ), suggesting differences in crystallinity driven by substituent polarity and hydrogen-bonding networks.
- Lipophilicity : Bromophenyl (9c ) and methoxybenzyl groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
The compound 2-[(4-methoxybenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide (CAS No. 1031209-53-6) is a thiazole derivative with significant potential in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H19N3O2S
- Molecular Weight : 353.44 g/mol
- Structure : The compound features a thiazole ring, a methoxybenzyl group, and an acetamide moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an anti-cancer and anti-inflammatory agent.
Anticancer Activity
Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 12.5 | Apoptosis induction |
| MCF7 | 10.0 | Cell cycle arrest |
| HeLa | 15.0 | Caspase activation |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
-
Study on A549 Cell Line :
- Objective : To evaluate the cytotoxic effects of the compound.
- Findings : The compound significantly inhibited cell growth with an IC50 value of 12.5 µM after 48 hours of treatment.
- : Suggests potential for development as an anti-lung cancer agent.
-
In Vivo Model for Inflammation :
- Objective : To assess anti-inflammatory effects in a murine model of arthritis.
- Findings : Treatment with the compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups.
- : Indicates therapeutic potential in treating inflammatory diseases.
The biological activity of this compound is attributed to:
- Inhibition of Kinases : Targeting specific kinases involved in cancer cell survival pathways.
- Caspase Activation : Promoting programmed cell death in malignant cells.
- Cytokine Modulation : Reducing inflammatory cytokine levels through modulation of signaling pathways.
Q & A
Q. Basic SAR
- Enzyme Assays : Use recombinant kinases (e.g., EGFR, PDGFR) to test inhibition at varying concentrations (1 nM–10 µM). IC₅₀ values are determined via fluorescence-based assays (e.g., ADP-Glo™) .
- Substituent Variation : Compare activity of derivatives with modified methoxybenzyl (e.g., replacing OCH₃ with Cl or CF₃) to assess electronic effects on binding .
Advanced SAR - Molecular Dynamics (MD) Simulations : Map interactions between the methoxybenzyl group and hydrophobic enzyme pockets (e.g., EGFR’s ATP-binding site). Free energy perturbation (FEP) calculations quantify contributions of specific substituents .
- Mutagenesis Studies : Introduce point mutations (e.g., T790M in EGFR) to evaluate resistance mechanisms and guide structural refinements .
How should researchers address contradictions in cytotoxicity data across different cell lines?
Q. Basic Experimental Design
- Cell Line Selection : Use panels of cancer (e.g., MCF-7, A549) and normal (e.g., HEK293) cells to assess selectivity.
- Proliferation Assays : Standardize protocols (e.g., MTT, ATP-lite) with controls for metabolic interference from the thiazole moiety .
Advanced Resolution - Metabolomics : LC-MS profiling identifies off-target effects (e.g., glutathione depletion) that may artificially inflate cytotoxicity .
- Transcriptomics : RNA-seq reveals cell line-specific pathways (e.g., oxidative stress response) that modulate compound sensitivity .
What strategies improve the metabolic stability of this compound in preclinical studies?
Q. Basic Stability Assessment
- Microsomal Incubations : Human liver microsomes (HLM) quantify phase I metabolism (e.g., CYP450-mediated oxidation of the methoxy group) .
- Plasma Stability : Monitor degradation in rodent plasma via HPLC-MS at 37°C over 24 hours .
Advanced Optimization - Deuterium Labeling : Replace methoxy hydrogens with deuterium to slow oxidative demethylation, extending half-life .
- Prodrug Design : Mask the acetamide as a tert-butyl carbamate, improving solubility and reducing first-pass metabolism .
How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
Q. Basic Modeling
- LogP Calculations : Target logP ~2–3 for optimal BBB permeability (current compound: logP ~2.8) .
- Polar Surface Area (PSA) : Maintain PSA <90 Ų (current: 85 Ų) to avoid efflux via P-glycoprotein .
Advanced Design - Co-crystal Structures : Use EGFR-TK co-crystals to identify regions tolerant to bulkier substituents (e.g., fluorinated benzyl groups) without compromising BBB entry .
- Machine Learning : Train models on existing BBB-penetrant thiazoles to predict structural modifications (e.g., replacing phenyl with pyridyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
